6-(3-Methylphenyl)nicotinic acid
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Overview
Description
6-(3-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2. It is also known as 6-(3-methylphenyl)-3-pyridinecarboxylic acid. This compound is a derivative of nicotinic acid, where a methylphenyl group is attached to the sixth position of the pyridine ring. It is primarily used as a research chemical and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(3-Methylphenyl)nicotinic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through the oxidation of 3-methylpyridine using nitric acid. This method is efficient and yields high purity products. it also generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
6-(3-Methylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets are still under investigation, but it is believed to affect redox reactions and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.
3-Methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.
6-Methylpyridine-3-carboxylic Acid: Another derivative with similar structural features.
Uniqueness
6-(3-Methylphenyl)nicotinic acid is unique due to the presence of the methylphenyl group, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
6-(3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDKPQRPNBCAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647029 |
Source
|
Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-22-9 |
Source
|
Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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